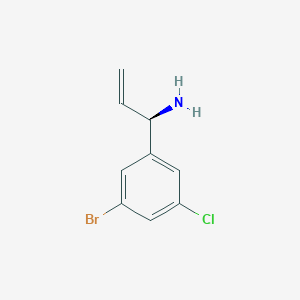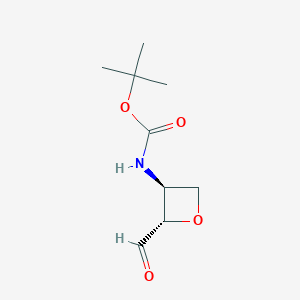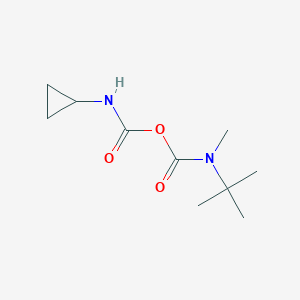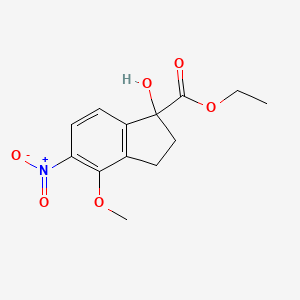
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines It features a bromine and chlorine-substituted phenyl ring attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromo-5-chlorobenzene.
Formation of the Prop-2-EN-1-amine Moiety: This can be achieved through a series of reactions, including halogenation, amination, and coupling reactions.
Reaction Conditions: Typical conditions may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The double bond in the prop-2-en-1-amine moiety can be reduced to form saturated amines.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines, while reduction could produce saturated amines.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique substitution pattern makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may serve as lead compounds in drug discovery programs targeting various diseases.
Industry
Industrially, such compounds can be used in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(3-Bromo-4-chlorophenyl)prop-2-EN-1-amine
- (1R)-1-(3-Bromo-5-fluorophenyl)prop-2-EN-1-amine
- (1R)-1-(3-Bromo-5-methylphenyl)prop-2-EN-1-amine
Uniqueness
The uniqueness of (1R)-1-(3-Bromo-5-chlorophenyl)prop-2-EN-1-amine lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1R)-1-(3-bromo-5-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2/t9-/m1/s1 |
InChI Key |
KGUFUSGUUWNBPQ-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=CC(=C1)Br)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)Br)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13050562.png)





![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)



![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)


